molecular formula C19H18BrN3OS B2629750 1-(4-Bromophenyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea CAS No. 887891-59-0

1-(4-Bromophenyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea

Cat. No. B2629750
M. Wt: 416.34
InChI Key: AFMISMBCFAYUNG-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BPTU and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Anticancer Activity

  • The synthesis of quinoline derivatives has been a focal point for developing potential anticancer agents. For instance, Gaber et al. (2021) synthesized new quinoline derivatives and tested their anticancer effect against the breast cancer MCF-7 cell line. Compounds demonstrated significant anticancer activity, highlighting the potential of quinoline derivatives in cancer treatment (Gaber et al., 2021).
  • Nguyen et al. (2019) synthesized a series of compounds incorporating the quinazolinone and thiourea frameworks, demonstrating cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. This suggests the potential of such compounds in developing anticancer therapies (Nguyen et al., 2019).

Antimicrobial Activity

  • Desai et al. (2007) explored the synthesis of new quinazolines as potential antimicrobial agents, showing promising activity against various bacterial and fungal strains. This underscores the relevance of quinoline and thiourea derivatives in antimicrobial drug discovery (Desai et al., 2007).

Synthetic Methodologies

  • The development of synthetic methodologies for quinoline derivatives has significant implications in medicinal chemistry. Fathalla et al. (2001) described the synthesis of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas through intramolecular cycloaddition reactions, demonstrating the versatility of thiourea derivatives in organic synthesis (Fathalla et al., 2001).

Potential Dual Inhibitors for Tyrosine Kinases

  • Riadi et al. (2021) conducted a study on quinazolinone-based derivatives, finding them to be potent dual inhibitors for VEGFR-2 and EGFR tyrosine kinases with significant cytotoxic activity against various cancer cell lines. This research direction is crucial for developing targeted cancer therapies (Riadi et al., 2021).

properties

IUPAC Name

1-(4-bromophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3OS/c1-12-2-3-13-11-14(18(24)23-17(13)10-12)8-9-21-19(25)22-16-6-4-15(20)5-7-16/h2-7,10-11H,8-9H2,1H3,(H,23,24)(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMISMBCFAYUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea

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